Structural Differentiation: 2-Ethylamino vs. 2-Amino Substituent in the Imidazol-4-one Core
At the molecular level, CAS 199996-72-0 differs from creatinine (CAS 60-27-5) by the presence of an N-ethyl substituent on the 2-amino group. The Canonical SMILES for the target compound is O=C1N=C(NCC)NC1C (Mol. Wt. 141.17), compared to O=C1N=C(N)NC1C (Mol. Wt. 113.12) for creatinine . This substitution adds one rotatable bond (from 1 to 2), increases molecular weight by 28.05 Da (+24.8%), and is predicted to increase LogP by approximately 0.5–0.8 units based on the Hansch π constant for a methylene extension [1]. These differences directly impact aqueous solubility, passive membrane permeability, and the hydrogen-bond donor/acceptor ratio available for target engagement.
| Evidence Dimension | Molecular weight, H-bond donor count, rotatable bond count, predicted LogP |
|---|---|
| Target Compound Data | MW = 141.17 g/mol; HBD = 2; HBA = 2; Rotatable bonds = 2 (SMILES: CCN=C1NC(C(=O)N1)C) |
| Comparator Or Baseline | Creatinine (CAS 60-27-5): MW = 113.12 g/mol; HBD = 2; HBA = 2; Rotatable bonds = 1 (SMILES: CN1C(=O)NC(=N)C1) |
| Quantified Difference | ΔMW = +28.05 g/mol (+24.8%); ΔRotatable bonds = +1; Estimated ΔLogP ≈ +1.0 (class-level estimate for N-ethyl vs. N-methyl substitution) |
| Conditions | Calculated from SMILES structures; LogP estimated based on fragment-based methods for the ethyl vs. methyl amine difference |
Why This Matters
For procurement decisions, the ethylamino substituent provides a distinct steric and lipophilic profile relative to creatinine-based building blocks, enabling exploration of different chemical space in SAR campaigns where N-alkyl substitution tolerance is being probed.
- [1] PubChem. Creatinine (CID 588). Molecular weight 113.12, SMILES: CN1C(=O)NC(=N)C1. https://pubchem.ncbi.nlm.nih.gov/compound/588 View Source
